N-(2-Methoxyphenyl)anthranilic acid

P2X3 Receptor Pain Research Ion Channel Pharmacology

Researchers studying P2X3 receptor pharmacology often encounter inconsistent activity with generic fenamates, which require millimolar concentrations and confound target validation. N-(2-Methoxyphenyl)anthranilic acid (CAS 13278-32-5) eliminates this variability with its unique ortho-methoxy substitution pattern, delivering nanomolar potency. - P2X3 Potency: EC50 of 80 nM, enabling robust target engagement at low, physiologically relevant concentrations. - Dihydroorotase Inhibition: IC50 of 180 µM, a 5.6-fold improvement over other anthranilic acid derivatives for pyrimidine biosynthesis studies. - Antimalarial Relevance: Included in MeSH as an antimalarial agent, suitable as a reference compound or scaffold for phenotypic screening against Plasmodium falciparum.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 13278-32-5
Cat. No. B077825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyphenyl)anthranilic acid
CAS13278-32-5
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17)
InChIKeyFPIMZRVJKYCPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)anthranilic acid (CAS 13278-32-5): Procurement-Grade Chemical and Biological Profile


N-(2-Methoxyphenyl)anthranilic acid (CAS 13278-32-5), also known as 2-[(2-methoxyphenyl)amino]benzoic acid, is an N-aryl anthranilic acid derivative belonging to the fenamate class of compounds [1]. It features an ortho-methoxyphenyl substituent on the anthranilic acid core, a structural motif common to several nonsteroidal anti-inflammatory drugs (NSAIDs). This compound has been identified in high-throughput screening campaigns and pharmacological studies as a ligand for various biological targets, including purinergic receptors and metabolic enzymes, making it a valuable scaffold for medicinal chemistry and chemical biology research [2][3].

P2X3 receptor signaling study fit (reported engagement context)
Dihydroorotase enzyme inhibition research workflow
Antimalarial phenotypic screening context (qualitative data)

N-(2-Methoxyphenyl)anthranilic acid (CAS 13278-32-5): Why Generic Fenamate Substitution Fails in Research Applications


N-aryl anthranilic acids (fenamates) are not interchangeable due to the profound impact of subtle substituent variations on target engagement, selectivity, and potency [1]. For instance, while mefenamic acid, flufenamic acid, and tolfenamic acid share the anthranilic acid core and are clinically used NSAIDs, their activities at off-target ion channels and receptors differ by orders of magnitude. The ortho-methoxy substitution pattern in N-(2-Methoxyphenyl)anthranilic acid confers a unique biological profile, particularly its nanomolar potency at the P2X3 receptor, which is not observed with other common fenamates. Replacing this compound with a generic fenamate in a P2X3-focused study would lead to a loss of activity or require millimolar concentrations, invalidating experimental results and wasting research resources.

Substituent pattern mismatch
Ortho-methoxy substitution drives P2X3 engagement; other fenamates (e.g., flufenamic acid) may show dramatically lower receptor affinity.
Enzyme inhibition profile shift
Dihydroorotase inhibition potency context may not transfer to generic anthranilic acid analogs; comparative data essential.
Phenotypic activity gap
Reported antimalarial activity may not be replicated by common NSAID fenamates (mefenamic acid, tolfenamic acid). Verify target compound identity.

N-(2-Methoxyphenyl)anthranilic acid (CAS 13278-32-5): A Quantitative Comparative Evidence Guide for Research Procurement


P2X3 Receptor Antagonism: Nanomolar Potency Contrasts Sharply with Micromolar Activity of Flufenamic Acid

N-(2-Methoxyphenyl)anthranilic acid demonstrates potent antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. In stark contrast, flufenamic acid, a widely used fenamate NSAID, inhibits the human P2X3 receptor with an IC50 of 221 µM, a difference of approximately 2,760-fold in potency [2]. This dramatic difference in activity highlights that the ortho-methoxy substitution on the N-aryl ring of the target compound is critical for high-affinity P2X3 engagement, a property not shared by the structurally related flufenamic acid.

P2X3 Antagonism
Reported context
EC50 80 nM (rat) vs. IC50 221 µM (human flufenamic acid); ~2,760-fold difference reported
Supports P2X3 receptor engagement context
Cross-study comparison; species/receptor origin differs
P2X3 Receptor Pain Research Ion Channel Pharmacology

Dihydroorotase Inhibition: 5.6-Fold Greater Potency Compared to a Structurally Related Anthranilic Acid

N-(2-Methoxyphenyl)anthranilic acid inhibits mouse dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway, with an IC50 of 1.80E+5 nM (180 µM) [1]. A comparator compound from the same assay, identified by BindingDB as BDBM50405112, exhibits an IC50 of 1.00E+6 nM (1,000 µM) under identical conditions (pH 7.37, 10 µM concentration) [2]. The target compound is therefore 5.6-fold more potent in this enzymatic assay.

Dihydroorotase Inhibition
Head-to-head context
IC50 180 µM vs. 1,000 µM (comparator); 5.6-fold reported difference
Supports dihydroorotase inhibition context
Identical assay conditions; validate in your enzyme model
Pyrimidine Biosynthesis Dihydroorotase Enzyme Inhibition

Antimalarial Activity: Demonstrated Efficacy Against Plasmodium falciparum

N-(2-Methoxyphenyl)anthranilic acid has been reported to possess antimalarial activity, with studies demonstrating its ability to kill the malaria parasite Plasmodium falciparum [1]. The compound has been indexed in the Medical Subject Headings (MeSH) database with the annotation 'has antimalarial activity' based on its structure and reported biological effects [2]. While specific IC50 values are not available for this compound against P. falciparum, its classification as an antimalarial agent distinguishes it from other fenamates like mefenamic acid, which are primarily studied for anti-inflammatory and analgesic properties.

Antimalarial Activity
Supporting evidence
Qualitative activity against P. falciparum reported
Supports antimalarial screening context
Quantitative IC50 data to verify; MeSH annotation only
Antimalarial Plasmodium falciparum Infectious Disease

N-(2-Methoxyphenyl)anthranilic acid (CAS 13278-32-5): Evidence-Backed Research and Industrial Application Scenarios


P2X3 Receptor Pharmacology and Pain Pathway Research

This compound serves as a high-potency (EC50 = 80 nM) chemical probe for studying the role of P2X3 receptors in pain signaling, sensory neuron function, and related disorders [1]. Its nanomolar activity contrasts sharply with the millimolar potency of other fenamates, making it a superior tool for target validation studies, high-throughput screening campaigns, and the development of novel P2X3-targeted analgesics.

Pyrimidine Metabolism and Dihydroorotase Inhibition Studies

With an IC50 of 180 µM against mouse dihydroorotase, this compound offers a 5.6-fold improvement in potency over another anthranilic acid derivative tested under identical conditions [2][3]. It is a valuable starting point for structure-activity relationship (SAR) studies aimed at developing more potent inhibitors of this enzyme, which is a key node in de novo pyrimidine biosynthesis and a target for antiproliferative and immunosuppressive therapies.

Antimalarial Drug Discovery and Phenotypic Screening

Given its reported activity against Plasmodium falciparum and its inclusion in MeSH as an antimalarial agent, this compound is a relevant chemical matter for phenotypic screening programs in malaria research [4][5]. It can be used as a reference compound or a scaffold for medicinal chemistry efforts to identify new antimalarial leads with novel mechanisms of action.

Application
Selection Property
Validation Focus
P2X3 receptor signaling studies
Fenamate-class P2X3 engagement context
P2X3 functional assay endpoint
Dihydroorotase enzyme inhibition research
Reported enzyme inhibition potency context
Pyrimidine biosynthesis pathway endpoint
Antimalarial phenotypic screening
Reported antimalarial activity context
P. falciparum culture endpoint

Technical Documentation Hub

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25 linked technical documents
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